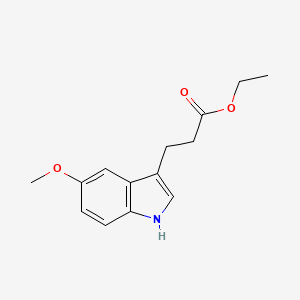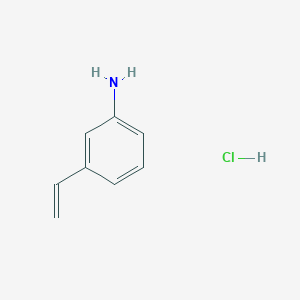
3-Vinylaniline hydrochloride
Übersicht
Beschreibung
3-Vinylaniline hydrochloride, also known as 3-aminostyrene, is a significant compound of aniline with a vinyl group. It has a molecular formula of C8H10ClN and a molecular weight of 155.62 . It can be used for the production of fine chemicals, functionalized polymers, pigments, and pharmaceuticals .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, single Pt atoms anchored onto hollow nanocarbon (h-NC) edges have been used to modify the catalytic behavior of the anchored Pt atoms for selective hydrogenation reactions . The strong Pt-C bonding not only stabilizes single Pt atoms but also modifies their electronic structure, tunes their adsorption properties, and enhances activation of reactants .Physical And Chemical Properties Analysis
3-Vinylaniline has a boiling point of 212.46°C, a density of 1.051 g/mL at 25 °C, and a refractive index of n 20/D 1.611 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Corrosion Protection
Polydiphenylamine, synthesized using diphenylamine, has been studied for its potential in corrosion protection. When blended with vinyl resin, it demonstrates enhanced corrosion protection for steel in environments like 3% NaCl solution. The incorporation of 3% polydiphenylamine into the coating significantly improves its effectiveness in protecting steel (Sathiyanarayanan, Muthukrishnan, & Venkatachari, 2006).
Catalyst in Chemical Reactions
3-Vinylaniline is a product of the chemoselective hydrogenation of 3-nitrostyrene, a challenging process due to the competitive activation of the vinyl group and the nitro group. A precatalyst using thiolated Au25 nanoclusters on ZnAl-hydrotalcite has shown high selectivity (>98%) and complete conversion of 3-nitrostyrene, making it a significant development in the synthesis of fine chemicals (Tan et al., 2017).
Polymer Synthesis
In the field of polymer chemistry, polyaniline colloidal particles have been synthesized enzymatically in aqueous media using poly(vinyl alcohol) as a stabilizer. This process involves using different doping agents, such as hydrochloric acid, during polymerization, affecting the morphology and thermal stability of the synthesized particles. Such advancements in polymer synthesis techniques are crucial for developing new materials with tailored properties (Cruz-Silva et al., 2006).
Steel Corrosion Inhibition
The inhibition of steel corrosion in acidic environments by vinylanilines, including 3-vinylaniline, has been investigated. The study reveals correlations between corrosion rate and factors like amine basicity and the polarity of vinyl-containing amines. This research provides insights into designing effective corrosion inhibitors for various industrial applications (Donya et al., 2002).
Electrorheological Fluids
3-Vinylaniline hydrochloride is relevant in the context of electrorheological fluids. Research into the coating of conducting polymers like polyaniline, which can be transformed into insulating forms by polymerizing insulating vinyl monomers onto their surface, has implications for developing new materials for use in electrorheological devices. This could lead to more efficient and cost-effective ER fluids and devices (Akhavan & Slack, 2001).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on improving the reaction selectivity and activity for challenging substrates such as nitroaromatics bearing two reducible functional groups . Another promising direction is the investigation of the effect of TiO2 properties on the photocatalytic selective hydrogenation of 3-nitrostyrene to 3-vinylaniline .
Eigenschaften
IUPAC Name |
3-ethenylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2-6H,1,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVKJUHGISDIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743717 | |
| Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73847-53-7 | |
| Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



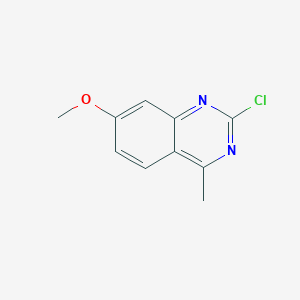


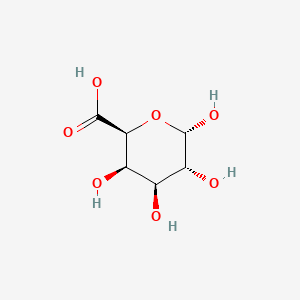


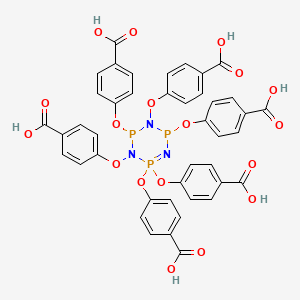
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-9-hydroxy-2-methyl-, hydrochloride (1:1)](/img/structure/B3339127.png)

![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate](/img/structure/B3339141.png)



